
Ethyl 3-(anthracen-9-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(anthracen-9-yl)prop-2-enoate: is an organic compound with the molecular formula C19H16O2 It is characterized by the presence of an anthracene moiety attached to a propenoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-(anthracen-9-yl)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction typically proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(anthracen-9-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The double bond in the propenoate group can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(anthracen-9-yl)prop-2-enoate has several applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, such as fluorescence and phosphorescence .
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Used in the development of organic electronic materials.
- Potential applications in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of Ethyl 3-(anthracen-9-yl)prop-2-enoate involves its interaction with various molecular targets. The anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the ester group can undergo hydrolysis, leading to the release of active intermediates that can further interact with biological targets .
Comparaison Avec Des Composés Similaires
9-(4-Phenyl)anthracene: Similar in structure but with a phenyl group instead of the propenoate ester.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl linkage, leading to different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups, resulting in unique photophysical properties.
Uniqueness: Ethyl 3-(anthracen-9-yl)prop-2-enoate is unique due to the presence of both the anthracene moiety and the propenoate ester group. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
ethyl 3-anthracen-9-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJXQLSMWPXJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50782046 |
Source


|
| Record name | Ethyl 3-(anthracen-9-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50782046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236429-70-2 |
Source


|
| Record name | Ethyl 3-(anthracen-9-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50782046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
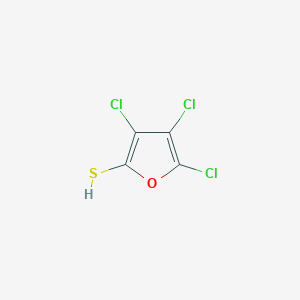
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
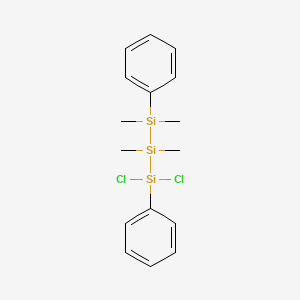
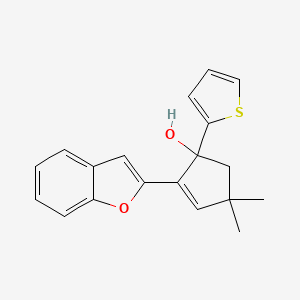
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
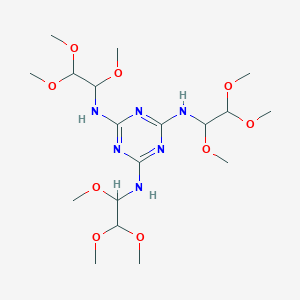
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
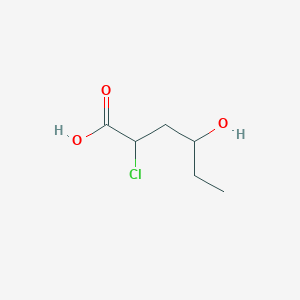

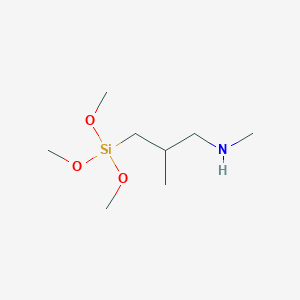
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

